molecular formula C6H6N2S B1317530 2-Methylimidazo[2,1-b]thiazole CAS No. 45667-45-6

2-Methylimidazo[2,1-b]thiazole

Cat. No.: B1317530
CAS No.: 45667-45-6
M. Wt: 138.19 g/mol
InChI Key: PMJUTPWDBHQESG-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b]thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 2-Methylimidazo[2,1-b]thiazole is the Ghrelin Receptor . This receptor plays a crucial role in regulating energy homeostasis, glucose metabolism, and possibly the regulation of mood and cognitive function .

Mode of Action

This compound acts as an inverse agonist of the Ghrelin Receptor . It interacts with the receptor, leading to a decrease in the receptor’s activity. The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .

Biochemical Pathways

The compound affects the biochemical pathways related to the Ghrelin Receptor. It undergoes oxidative metabolism, leading to the formation of glutathione conjugates . This process is consistent with the bioactivation of the compound to reactive species .

Pharmacokinetics

The pharmacokinetics of this compound involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species .

Result of Action

The action of this compound results in the formation of glutathione conjugates, indicating its bioactivation to reactive species . This leads to a decrease in the activity of the Ghrelin Receptor, affecting energy homeostasis and glucose metabolism .

Action Environment

The action of this compound is influenced by the biochemical environment in which it is present. For instance, the presence of NADPH and glutathione in human liver microsomes facilitates its oxidative metabolism

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[2,1-b]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative metabolism in the presence of NADPH and glutathione-supplemented human liver microsomes, leading to the formation of glutathione conjugates . This interaction suggests that this compound can be bioactivated to reactive species, which may have implications for its pharmacological and toxicological properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress and activate detoxification pathways in liver cells . Additionally, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, highlighting its potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its oxidative desulfation, which leads to the formation of reactive metabolites . These metabolites can interact with cellular proteins and enzymes, potentially leading to enzyme inhibition or activation. The compound’s ability to form glutathione conjugates further underscores its role in modulating cellular redox states and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic transformations that alter its activity and toxicity profiles . These temporal changes are essential for understanding the compound’s behavior in both in vitro and in vivo systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism leads to the formation of reactive intermediates that can conjugate with glutathione, highlighting the compound’s role in cellular detoxification processes. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential therapeutic and toxicological effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylimidazo[2,1-b]thiazole can be synthesized through various methods. One common approach involves the reaction of 2-aminothiazole with α-bromo ketones under basic conditions. For instance, the reaction of 2-aminothiazole with phenacyl bromide in the presence of a base such as potassium carbonate in ethanol can yield this compound .

Another method involves the cyclization of N-(2-bromoethyl)thioamides with imidazole derivatives. This reaction typically requires a catalyst and is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by combining reactants in a multistage system without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Methylimidazo[2,1-b]thiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUTPWDBHQESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566220
Record name 2-Methylimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45667-45-6
Record name 2-Methylimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the bioactivation potential of compounds containing the 2-methylimidazo[2,1-b]thiazole motif?

A1: The research article highlights that incorporating a this compound group into larger molecules, particularly those designed as ghrelin receptor inverse agonists, can lead to unintended bioactivation. [] This means the compound, when metabolized by the liver, can form reactive species. These reactive species have the potential to bind to proteins and DNA, potentially causing cellular damage and toxicity. [] Understanding the bioactivation pathway is crucial for designing safer drug candidates.

Q2: How does the bioactivation mechanism of a this compound-containing compound differ from its imidazo[2,1-b]thiazole counterpart, and what are the implications for drug design?

A2: The study reveals distinct bioactivation mechanisms for the two analogs. While both undergo oxidative metabolism in the liver, the this compound analog undergoes glutathione conjugation via oxidative desulfation, potentially involving thiazole ring epoxidation as the rate-limiting step. [] In contrast, the imidazo[2,1-b]thiazole derivative exhibits two glutathione conjugation pathways, one involving Michael addition to an S-oxide metabolite and another involving reaction with the initial glutathione-S-oxide adduct. [] This difference highlights the impact of even minor structural modifications on bioactivation pathways and emphasizes the importance of considering these nuances during drug design to mitigate potential toxicity risks.

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